N-(4-{[(4-sulfamoylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide
Overview
Description
N-(4-{[(4-sulfamoylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a complex organic compound that features a thiazole ring, a furan ring, and a sulfamoylphenyl group
Mechanism of Action
Target of Action
The compound, also known as N-(4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)furan-2-carboxamide, is a derivative of thiazole . Thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties
Mode of Action
Thiazole derivatives are known to interact with various biological targets to induce their effects . The specific interaction of this compound with its targets would depend on the substituents on the thiazole ring .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
The solubility and stability of thiazole derivatives can be influenced by the substituents on the thiazole ring .
Result of Action
Thiazole derivatives are known to have various biological effects, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Action Environment
The ph can strongly influence the rate of reaction of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4-sulfamoylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-sulfamoylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminothiazole to form the thiazole derivative. The final step involves the coupling of this intermediate with furan-2-carboxylic acid under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(4-sulfamoylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-(4-{[(4-sulfamoylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific electronic properties
Comparison with Similar Compounds
Similar Compounds
- N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide
- N-(4-{[(4-Sulfamoylphenyl)carbamoyl]sulfamoyl}benzyl)-1H-indole-2-carboxamide
Uniqueness
N-(4-{[(4-sulfamoylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is unique due to its combination of a thiazole ring and a furan ring, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions .
Properties
IUPAC Name |
N-[4-[2-oxo-2-(4-sulfamoylanilino)ethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O5S2/c17-27(23,24)12-5-3-10(4-6-12)18-14(21)8-11-9-26-16(19-11)20-15(22)13-2-1-7-25-13/h1-7,9H,8H2,(H,18,21)(H2,17,23,24)(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUFMMYQSJYPHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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